
Methyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoate core substituted with hexanoylamino and morpholinyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification of benzoic acid with methanol in the presence of an acid catalyst.
Introduction of the Hexanoylamino Group: The hexanoylamino group can be introduced through an amide coupling reaction between the benzoate core and hexanoic acid, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Attachment of the Morpholinyl Group: The morpholinyl group can be attached via nucleophilic substitution, where morpholine reacts with an appropriate leaving group on the benzoate core, such as a halide or tosylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholinyl group, where nucleophiles such as amines or thiols replace the morpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the morpholine moiety.
科学的研究の応用
Methyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The hexanoylamino group may facilitate binding to hydrophobic pockets, while the morpholinyl group can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways.
類似化合物との比較
Similar Compounds
Methyl 3-amino-5-(morpholin-4-yl)benzoate: Shares the morpholinyl group but differs in the position and nature of the substituents on the benzoate core.
Methyl 4-(morpholin-4-yl)benzoate: Similar structure but lacks the hexanoylamino group.
Uniqueness
Methyl 5-(hexanoylamino)-2-(morpholin-4-yl)benzoate is unique due to the presence of both hexanoylamino and morpholinyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for specific applications in research and industry.
特性
分子式 |
C18H26N2O4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
methyl 5-(hexanoylamino)-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C18H26N2O4/c1-3-4-5-6-17(21)19-14-7-8-16(15(13-14)18(22)23-2)20-9-11-24-12-10-20/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,21) |
InChIキー |
IRDQCNIJWZCQKT-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)NC1=CC(=C(C=C1)N2CCOCC2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


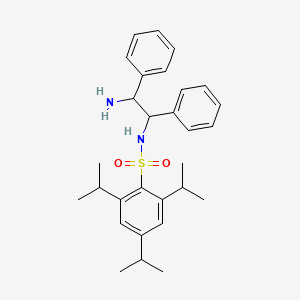
![N-benzyl-2-(2,4-dioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B12498260.png)
![1-[5-chloro-2-(thiophen-2-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12498261.png)
![Ethyl 4-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12498265.png)
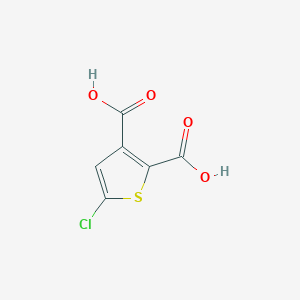
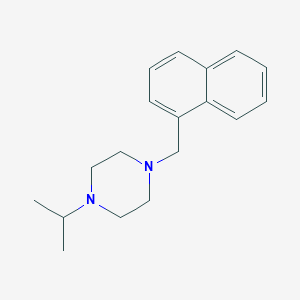
![Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12498273.png)
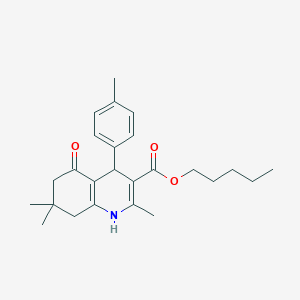
![Methyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12498301.png)
![Ethyl 5-[(2,6-dichlorobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12498310.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B12498311.png)
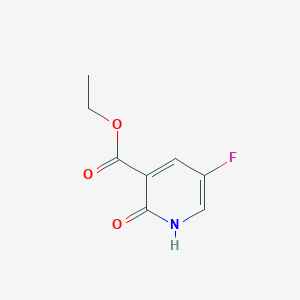
![3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(methoxymethyl)-2-(morpholin-4-yl)pyrimidin-4(3H)-one](/img/structure/B12498321.png)
![2-amino-1-ethyl-3-{2-oxo-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}-1H-3,1-benzimidazol-3-ium](/img/structure/B12498330.png)
